molecular formula C22H18N2O2 B15013725 2-[(E)-(2-phenylhydrazinylidene)methyl]phenyl (2E)-3-phenylprop-2-enoate

2-[(E)-(2-phenylhydrazinylidene)methyl]phenyl (2E)-3-phenylprop-2-enoate

Cat. No.: B15013725
M. Wt: 342.4 g/mol
InChI Key: DXUIOIRFFVADIJ-DYXVEQEQSA-N
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Description

2-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE typically involves the condensation reaction between 2-phenylhydrazine and 3-phenylprop-2-enoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as microwave-assisted synthesis or flow chemistry can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.

    Substitution: The phenyl groups in the compound can participate in substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenylhydrazine oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

2-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatment strategies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the modulation of enzyme activity, inhibition of specific signaling pathways, or interaction with cellular receptors. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 2-Hydroxy-2-methylpropiophenone
  • 1-Hydroxy-1-methylethyl phenyl ketone
  • 2-Methyl-3-phenyl-3-oxopropan-2-ol

Comparison: Compared to similar compounds, 2-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE exhibits unique reactivity and potential applications due to its specific chemical structure. The presence of both phenylhydrazine and phenylprop-2-enoate groups contributes to its distinct properties and makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

[2-[(E)-(phenylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C22H18N2O2/c25-22(16-15-18-9-3-1-4-10-18)26-21-14-8-7-11-19(21)17-23-24-20-12-5-2-6-13-20/h1-17,24H/b16-15+,23-17+

InChI Key

DXUIOIRFFVADIJ-DYXVEQEQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2/C=N/NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2C=NNC3=CC=CC=C3

Origin of Product

United States

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